molecular formula C19H22N4O2S B2617957 N-(4-(diethylamino)-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896341-67-6

N-(4-(diethylamino)-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2617957
CAS No.: 896341-67-6
M. Wt: 370.47
InChI Key: SXXYOPOZERGWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(diethylamino)-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(4-(diethylamino)-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as N-[4-(diethylamino)-2-methylphenyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, primarily targets the Receptor for Advanced Glycation End products (RAGE) . RAGE is a multi-ligand binding transmembrane receptor of the immunoglobulin superfamily . It plays a crucial role in various inflammatory responses and is often over-expressed in chronic inflammatory diseases .

Mode of Action

N-[4-(diethylamino)-2-methylphenyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide interacts with RAGE and inhibits its activity . This interaction reduces the accumulation rate of cytotoxic amyloid-β (Aβ) into the brain, neurotoxic inflammation, and consequent neuronal cell death .

Biochemical Pathways

The compound affects the RAGE-Nuclear Factor-κB (NF-κB) pathway . RAGE interacts with various pathogenic ligands and activates NF-κB, a transcription factor that plays a crucial role in various inflammatory responses . By inhibiting RAGE, N-[4-(diethylamino)-2-methylphenyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide reduces the activation of NF-κB, thereby affecting the downstream inflammatory responses .

Pharmacokinetics

It is known that the compound has improved hydrophilicity compared to its parent analogs . This property could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The result of the action of N-[4-(diethylamino)-2-methylphenyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is the reduction of neurotoxic inflammation and neuronal cell death . By inhibiting RAGE, the compound reduces the accumulation of cytotoxic Aβ in the brain . This leads to a decrease in neurotoxic inflammation and subsequent neuronal cell death .

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-5-22(6-2)14-7-8-16(12(3)9-14)21-17(24)15-10-20-19-23(18(15)25)11-13(4)26-19/h7-11H,5-6H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXYOPOZERGWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.